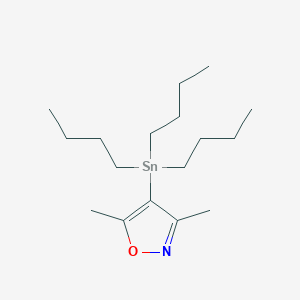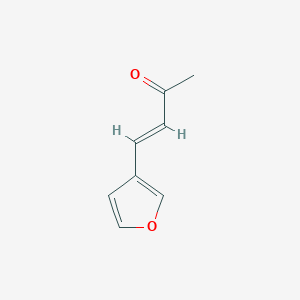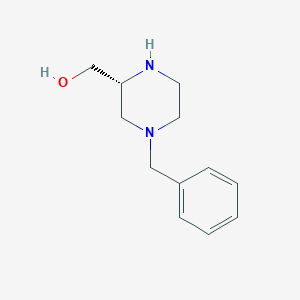
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, also known as POPOP, is a fluorescent dye that is commonly used in scientific research. POPOP is a member of the oxadiazole family of compounds, which are known for their fluorescent properties.
Scientific Research Applications
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is commonly used in scientific research as a fluorescent dye. It is particularly useful in the study of biological systems, where it can be used to label and visualize specific molecules or structures. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is also used in the study of materials science, where it can be used to measure the properties of materials such as polymers and nanoparticles.
Mechanism of Action
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. This property is known as fluorescence, and it is used to visualize molecules or structures that are labeled with 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline involves the absorption of light by the dye molecule, followed by the emission of light at a longer wavelength.
Biochemical and Physiological Effects
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it is important to note that high concentrations of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline can interfere with cellular processes and may cause cellular damage.
Advantages and Limitations for Lab Experiments
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has several advantages for use in lab experiments. It is a highly fluorescent dye that is relatively easy to synthesize and purify. It is also non-toxic and can be used to label a wide variety of molecules or structures. However, 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has some limitations. It is not suitable for use in live-cell imaging, as it can be toxic at high concentrations. Additionally, it has a relatively short fluorescence lifetime, which limits its use in some types of experiments.
Future Directions
There are several future directions for research involving 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. One area of research is the development of new fluorescent dyes that have longer fluorescence lifetimes and are less toxic than 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Another area of research is the development of new methods for using 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline to label and visualize specific molecules or structures. Finally, there is a need for further research into the potential toxic effects of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline on cellular processes.
Synthesis Methods
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with phenyl isocyanate and the reaction of 2-nitroaniline with phenyl isocyanate. The most common method for synthesizing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is the reaction of 2-aminobenzoic acid with phenyl isocyanate, which yields 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline with a high degree of purity.
properties
CAS RN |
23047-95-2 |
|---|---|
Product Name |
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline |
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2 |
InChI Key |
BRUOFARTOPHRMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Other CAS RN |
23047-95-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




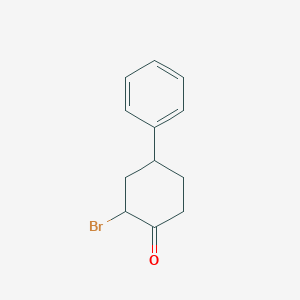

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
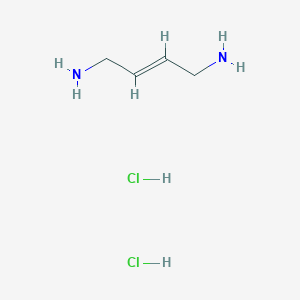


![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)
